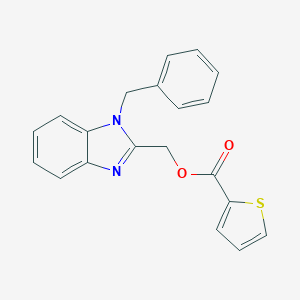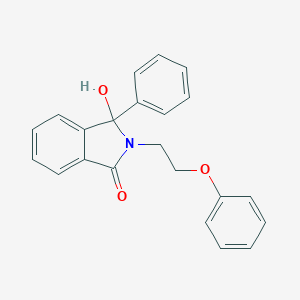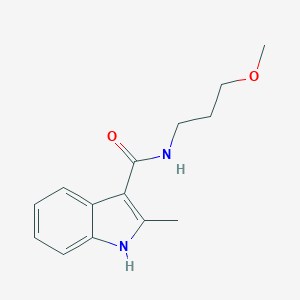![molecular formula C15H18N2O2 B249528 2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol, commonly known as PMP-EtOH, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.
Mécanisme D'action
The mechanism of action of PMP-EtOH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and inflammation. Specifically, PMP-EtOH has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in cell signaling pathways that regulate cell growth and inflammation.
Biochemical and Physiological Effects:
PMP-EtOH has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PMP-EtOH has been found to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to increase the activity of certain antioxidant enzymes, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PMP-EtOH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMP-EtOH has been found to be relatively non-toxic, making it a potentially safe therapeutic agent. However, one limitation of using PMP-EtOH in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Orientations Futures
There are several potential future directions for research on PMP-EtOH. One area of interest is the development of PMP-EtOH as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PMP-EtOH and to optimize its use in various applications. Finally, there is potential for the development of new derivatives of PMP-EtOH with improved therapeutic properties.
Méthodes De Synthèse
PMP-EtOH is synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethanol with 3-pyridinemethanamine. The reaction is catalyzed by a base, such as potassium carbonate, and occurs under reflux conditions. The resulting product is then purified through column chromatography to obtain pure PMP-EtOH.
Applications De Recherche Scientifique
PMP-EtOH has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, PMP-EtOH has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H18N2O2/c18-8-9-19-15-5-3-13(4-6-15)10-17-12-14-2-1-7-16-11-14/h1-7,11,17-18H,8-10,12H2 |
Clé InChI |
FKZPCHZVVHPULJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
SMILES canonique |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



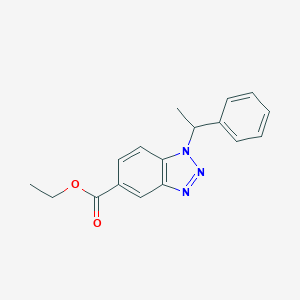
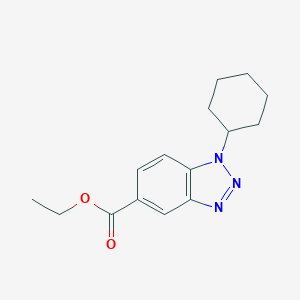
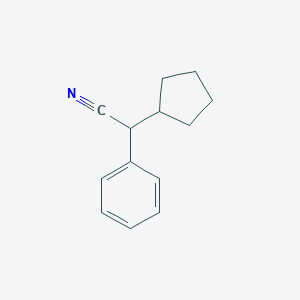
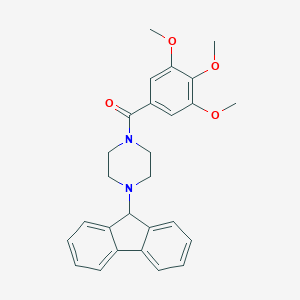
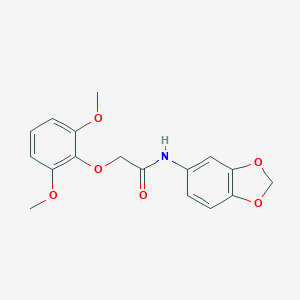
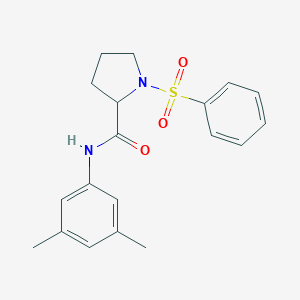
![Ethyl 3-[({2-[(2,6-dimethylanilino)carbonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B249460.png)
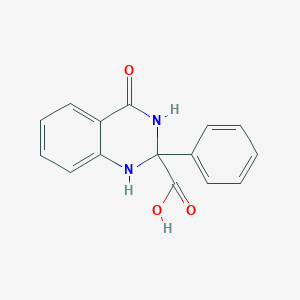
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
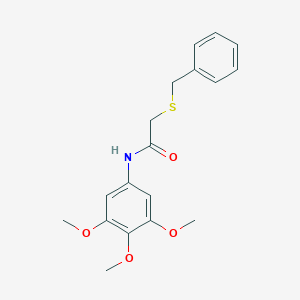
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
